PROTAC SOS1 degrader-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C51H64F2N10O4 |

|---|---|

Poids moléculaire |

919.1 g/mol |

Nom IUPAC |

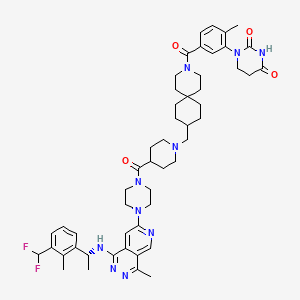

1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C51H64F2N10O4/c1-32-8-9-38(28-43(32)63-21-14-45(64)56-50(63)67)49(66)61-22-17-51(18-23-61)15-10-36(11-16-51)31-59-19-12-37(13-20-59)48(65)62-26-24-60(25-27-62)44-29-41-42(30-54-44)35(4)57-58-47(41)55-34(3)39-6-5-7-40(33(39)2)46(52)53/h5-9,28-30,34,36-37,46H,10-27,31H2,1-4H3,(H,55,58)(H,56,64,67)/t34-/m1/s1 |

Clé InChI |

GFCVCRNMILTDSA-UUWRZZSWSA-N |

SMILES isomérique |

CC1=C(C=C(C=C1)C(=O)N2CCC3(CCC(CC3)CN4CCC(CC4)C(=O)N5CCN(CC5)C6=NC=C7C(=NN=C(C7=C6)N[C@H](C)C8=C(C(=CC=C8)C(F)F)C)C)CC2)N9CCC(=O)NC9=O |

SMILES canonique |

CC1=C(C=C(C=C1)C(=O)N2CCC3(CCC(CC3)CN4CCC(CC4)C(=O)N5CCN(CC5)C6=NC=C7C(=NN=C(C7=C6)NC(C)C8=C(C(=CC=C8)C(F)F)C)C)CC2)N9CCC(=O)NC9=O |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Deep Dive into SOS1 Protein Degradation by PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Son of Sevenless 1 (SOS1) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF) for KRAS, has emerged as a compelling target for therapeutic intervention in KRAS-mutant cancers. While small molecule inhibitors of SOS1 have shown promise, their efficacy can be limited by factors such as feedback mechanisms and the need for combination therapies. Proteolysis-targeting chimeras (PROTACs) offer a novel and potent alternative by inducing the targeted degradation of the SOS1 protein. This technical guide provides an in-depth overview of the current landscape of SOS1-targeting PROTACs, including their design, mechanism of action, and preclinical validation. We present a compilation of key quantitative data, detailed experimental protocols for their characterization, and visual representations of the relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction to SOS1 and the Rationale for Targeted Degradation

SOS1 plays a pivotal role in the activation of RAS proteins, including the frequently mutated KRAS oncogene, by catalyzing the exchange of GDP for GTP.[1][2] This activation of RAS triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation and survival.[3][4] Given its critical role upstream of RAS, inhibiting SOS1 function is a promising strategy to attenuate the activity of oncogenic KRAS, regardless of its mutation status.

While traditional small-molecule inhibitors can block the catalytic activity of SOS1, PROTAC-mediated degradation offers several potential advantages:

-

Event-driven, not occupancy-driven: PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[2]

-

Overcoming resistance: By eliminating the entire protein, PROTACs can overcome resistance mechanisms associated with inhibitor binding site mutations or protein overexpression.

-

Elimination of scaffolding functions: Targeted degradation removes all functions of the protein, including non-catalytic scaffolding roles that may contribute to disease pathology.[2]

The Architecture of SOS1 PROTACs

SOS1 PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the SOS1 protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between SOS1, the PROTAC, and the E3 ligase is the critical step that leads to the ubiquitination and subsequent proteasomal degradation of SOS1.[1][5]

SOS1-Binding Ligands

The development of potent and selective small molecule binders of SOS1 has been instrumental in the design of SOS1 PROTACs. Two prominent scaffolds that have been utilized are based on the SOS1 inhibitors BAY-293 and BI-3406 .[1][5] These molecules bind to a pocket on SOS1, disrupting its interaction with KRAS.

E3 Ligase Recruitment

The majority of reported SOS1 PROTACs recruit one of two well-characterized E3 ubiquitin ligases:

-

Cereblon (CRBN): Recruited using ligands derived from thalidomide (B1683933) or its analogs (e.g., lenalidomide, pomalidomide).[1][5]

-

Von Hippel-Lindau (VHL): Recruited using ligands based on the VHL inhibitor, VH032.[2]

The choice of E3 ligase can influence the degradation efficiency, tissue specificity, and potential for off-target effects.

Quantitative Analysis of Leading SOS1 PROTACs

Several SOS1 PROTACs have been developed and characterized, demonstrating potent and selective degradation of SOS1 in various cancer cell lines. Below is a summary of the key quantitative data for some of the most well-characterized SOS1 degraders.

| PROTAC Name | SOS1 Binder | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | IC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| P7 | BAY-293 analog | Lenalidomide | SW620 | 590 | - | >90 | [1][6] |

| HCT116 | 750 | - | >90 | [6] | |||

| SW1417 | 190 | - | >90 | [6] | |||

| SIAIS562055 | BI-3406 analog | CRBN ligand | K562 | 62.5 | 201.1 | >90 | [7] |

| KU812 | 8.4 | 45.6 | >90 | [7] | |||

| MIA PaCa-2 | - | - | >90 | [5] | |||

| Degrader 4 | Not Specified | Not Specified | NCI-H358 | 13 | 5 | >90 | [8] |

| PROTAC 9d | VUBI-1 (agonist) | VHL ligand | NCI-H358 | - | - | 92 | [2] |

Table 1: In Vitro Activity of Key SOS1 PROTACs. DC₅₀ represents the concentration required to achieve 50% degradation of the target protein. IC₅₀ represents the concentration required to inhibit cell proliferation by 50%. Dₘₐₓ represents the maximum percentage of protein degradation observed.

| PROTAC Name | Animal Model | Dosing | Tumor Growth Inhibition (TGI) (%) | Reference |

| SIAIS562055 | MIA PaCa-2 Xenograft | 50 mg/kg, i.p., daily | Significant | [9] |

| Degrader 4 | NCI-H358 Xenograft | 30 mg/kg, b.i.d. | 58.8 | [8] |

Table 2: In Vivo Efficacy of Selected SOS1 PROTACs. TGI represents the percentage of tumor growth inhibition compared to a vehicle-treated control group.

Experimental Protocols for SOS1 PROTAC Characterization

This section provides detailed methodologies for the key experiments required to characterize a novel SOS1 PROTAC.

Western Blotting for SOS1 Degradation

This protocol is essential for quantifying the extent of SOS1 protein degradation following PROTAC treatment.[10][11][12]

Materials:

-

Cancer cell lines (e.g., SW620, MIA PaCa-2, NCI-H358)

-

SOS1 PROTAC of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SOS1, anti-pERK, anti-ERK, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the SOS1 PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

-

Data Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software and normalize the SOS1 signal to the loading control.

Cell Viability Assays

These assays are used to determine the effect of SOS1 degradation on cancer cell proliferation and survival.[13][14][15][16] The MTT assay is a common method.

Materials:

-

Cancer cell lines

-

96-well plates

-

SOS1 PROTAC of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the SOS1 PROTAC for a desired period (e.g., 72 hours). Include a vehicle-only control.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of SOS1 PROTACs in a preclinical setting.[17]

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line for implantation (e.g., NCI-H358, MIA PaCa-2)

-

Matrigel (optional, for subcutaneous injection)

-

SOS1 PROTAC formulated for in vivo administration (e.g., in a suitable vehicle like 0.5% Natrosol)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the SOS1 PROTAC or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily intraperitoneal injection or oral gavage).

-

Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm SOS1 degradation). Calculate the tumor growth inhibition for each treatment group.

Visualizing the Landscape of SOS1 Degradation

Diagrams are essential for understanding the complex biological pathways and experimental processes involved in SOS1 PROTAC development.

SOS1 Signaling Pathway

This diagram illustrates the central role of SOS1 in the RAS/MAPK signaling cascade.

Caption: The SOS1-mediated RAS/MAPK signaling pathway.

General Mechanism of SOS1 PROTAC Action

This diagram illustrates the catalytic cycle of a SOS1 PROTAC.

Caption: The catalytic cycle of SOS1 degradation by a PROTAC.

Experimental Workflow for SOS1 PROTAC Evaluation

This diagram outlines the key steps in the preclinical assessment of a novel SOS1 PROTAC.

Caption: A typical workflow for the preclinical evaluation of SOS1 PROTACs.

Conclusion and Future Directions

The targeted degradation of SOS1 using PROTACs represents a highly promising therapeutic strategy for KRAS-driven cancers. The ability of these molecules to induce potent and sustained degradation of SOS1, leading to the inhibition of downstream signaling and tumor growth, has been demonstrated in multiple preclinical models. Future research in this area will likely focus on:

-

Optimizing PROTAC properties: Improving oral bioavailability, metabolic stability, and pharmacokinetic profiles to enhance in vivo efficacy.

-

Exploring novel E3 ligases: Expanding the repertoire of E3 ligases to potentially achieve greater tissue specificity and overcome resistance to CRBN- or VHL-based PROTACs.

-

Combination therapies: Investigating the synergistic effects of SOS1 PROTACs with other targeted agents, such as direct KRAS inhibitors or MEK inhibitors.

-

Clinical translation: Advancing the most promising SOS1 PROTAC candidates into clinical trials to evaluate their safety and efficacy in patients.

This technical guide provides a solid foundation for researchers and drug developers working to harness the power of targeted protein degradation to combat SOS1-dependent cancers. The continued innovation in PROTAC technology holds great promise for delivering new and effective therapies for patients with KRAS-mutant malignancies.

References

- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 4. Identification and characterization of oncogenic SOS1 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SIAIS562055 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]

- 8. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. benchchem.com [benchchem.com]

The Role of SOS1 in KRAS-Driven Cancers: A Technical Guide for Researchers and Drug Developers

Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor progression in a significant portion of pancreatic, colorectal, and non-small cell lung cancers.[1] These mutations typically lock the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways, most notably the MAPK (RAS-RAF-MEK-ERK) cascade, which promotes uncontrolled cell proliferation and survival.[1] For many years, direct targeting of mutant KRAS was considered an insurmountable challenge.[1] This has led to the exploration of alternative therapeutic strategies, including the inhibition of key regulators of KRAS activity. One such critical regulator is the Son of Sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins.[2][3] This technical guide provides an in-depth overview of the role of SOS1 in KRAS-driven cancers, the mechanism of action of SOS1 inhibitors, and the experimental methodologies used to study this crucial interaction.

The SOS1-KRAS Axis: A Key Signaling Node

SOS1 functions as a molecular switch, catalyzing the exchange of GDP for GTP on RAS proteins, thereby converting them from an inactive to an active state.[4] Even in cancers harboring KRAS mutations, the mutant protein still undergoes nucleotide cycling, highlighting a continued dependency on GEFs like SOS1 for reactivation.[1] SOS1 itself is a large, multi-domain protein.[5] The catalytic activity resides within its CDC25 domain.[5] Interestingly, SOS1 also possesses an allosteric site within its Ras Exchanger Motif (REM) domain, where GTP-bound KRAS can bind, creating a positive feedback loop that enhances SOS1's GEF activity.[6] This intricate mechanism underscores the central role of SOS1 in maintaining the high levels of active KRAS required for tumor maintenance.

Signaling Pathway of SOS1-Mediated KRAS Activation

The activation of KRAS by SOS1 is a tightly regulated process initiated by upstream signals, typically from receptor tyrosine kinases (RTKs). The following diagram illustrates the canonical signaling pathway.

Therapeutic Targeting of SOS1 in KRAS-Driven Cancers

The dependence of KRAS-mutant cancers on SOS1 for sustained signaling makes the SOS1-KRAS interaction an attractive therapeutic target.[3] Small molecule inhibitors have been developed that bind to a hydrophobic pocket on the catalytic domain of SOS1, sterically hindering its interaction with KRAS.[6] This prevents the GDP-GTP exchange, leading to an accumulation of inactive, GDP-bound KRAS and subsequent downregulation of the MAPK pathway.[6]

Mechanism of Action of SOS1 Inhibitors

The following diagram illustrates how SOS1 inhibitors disrupt the KRAS activation cycle.

Quantitative Data on SOS1 Inhibitors

Several potent and selective SOS1 inhibitors have been developed and characterized in preclinical studies. The following tables summarize key quantitative data for some of the most well-studied compounds.

| Inhibitor | Target | Binding Affinity (Kd) | Biochemical IC50 (SOS1-KRAS Interaction) | Reference(s) |

| BI-3406 | SOS1 | 9.7 nM (SPR) | 5 nM, 6 nM | [7][8][9] |

| BAY-293 | SOS1 | 36 nM (ITC) | 21 nM | [5][10][11] |

| MRTX0902 | SOS1 | 2 nM (Ki) | 46 nM | [12] |

| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | Cellular IC50 (Proliferation) | Reference(s) |

| BI-3406 | NCI-H358 | NSCLC | G12C | 24 nM | [13] |

| MIA PaCa-2 | Pancreatic | G12C | ~50 nM (pERK inhibition) | [14] | |

| DLD-1 | Colorectal | G13D | Not specified | [14] | |

| BAY-293 | K-562 | CML | WT | 1,090 ± 170 nM | [4] |

| MOLM-13 | AML | WT | 995 ± 400 nM | [4] | |

| NCI-H358 | NSCLC | G12C | 3,480 ± 100 nM | [4] | |

| Calu-1 | NSCLC | G12C | 3,190 ± 50 nM | [4] | |

| MRTX0902 | MKN1 | Gastric | Not specified | 29 nM | [12] |

| Inhibitor | Xenograft Model | Cancer Type | KRAS Mutation | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |

| BI-3406 | MIA PaCa-2 | Pancreatic | G12C | 50 mg/kg, twice daily | Significant TGI | [15] |

| SW620 | Colorectal | G12V | 50 mg/kg, twice daily | Significant TGI | [15] | |

| LoVo | Colorectal | G13D | 50 mg/kg, twice daily | Significant TGI | [15] | |

| MRTX0902 | NCI-H1435 | NSCLC | NF1 mutant | 25 mg/kg, twice daily | 50% | [16] |

| NCI-H1435 | NSCLC | NF1 mutant | 50 mg/kg, twice daily | 73% | [16] |

Synergistic Combinations

A key finding in preclinical studies is the synergistic activity of SOS1 inhibitors when combined with other targeted therapies, particularly those that also impinge on the MAPK pathway.[14]

-

With MEK Inhibitors: Inhibition of MEK can lead to a feedback reactivation of SOS1.[17] Co-treatment with a SOS1 inhibitor can block this feedback loop, resulting in a more profound and sustained inhibition of the MAPK pathway and enhanced anti-tumor activity.[14][18]

-

With KRAS G12C Inhibitors: Covalent KRAS G12C inhibitors bind to the inactive, GDP-bound form of the mutant protein. By preventing nucleotide exchange, SOS1 inhibitors increase the population of KRAS G12C in the GDP-bound state, thereby enhancing the efficacy of G12C inhibitors.[10] The combination of MRTX0902 with adagrasib has shown augmented antitumor activity in several KRAS G12C-mutant xenograft models.[16]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction between SOS1 and KRAS and the effects of SOS1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction Assay

Objective: To quantify the ability of a compound to disrupt the SOS1-KRAS protein-protein interaction.

Principle: This assay measures the proximity between two molecules tagged with a donor and an acceptor fluorophore. When the tagged proteins interact, excitation of the donor leads to fluorescence resonance energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts this interaction will cause a decrease in the HTRF signal.[19]

Methodology:

-

Reagent Preparation: Use recombinant, tagged SOS1 (e.g., His-tagged) and KRAS (e.g., GST-tagged) proteins. Prepare anti-tag antibodies conjugated to a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2 or XL665).[20][21]

-

Compound Plating: In a 384-well low-volume white plate, dispense serial dilutions of the test compound.[21]

-

Protein Addition: Add a pre-mixed solution of the tagged KRAS and SOS1 proteins to each well.[20]

-

Detection Reagent Addition: Add the HTRF detection reagents (anti-tag antibodies conjugated to donor and acceptor fluorophores).[20]

-

Incubation: Incubate the plate at room temperature for 1-4 hours to allow the binding reaction to reach equilibrium.[22]

-

Signal Measurement: Read the plate on an HTRF-compatible reader with an excitation wavelength of approximately 320 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).[22]

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[22]

Co-Immunoprecipitation (Co-IP)

Objective: To qualitatively assess the interaction between endogenous SOS1 and KRAS in a cellular context and the ability of an inhibitor to disrupt this interaction.

Principle: An antibody specific to a target protein (SOS1) is used to pull down the protein from a cell lysate. If another protein (KRAS) is bound to the target, it will be co-precipitated. The presence of the co-precipitated protein is then detected by Western blotting.

Methodology:

-

Cell Treatment: Treat cultured cancer cells with the desired concentration of the SOS1 inhibitor or a vehicle control (e.g., DMSO) for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Lysate Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Immunoprecipitation: Add an anti-SOS1 antibody to the clarified lysate and incubate to allow the antibody to bind to SOS1.

-

Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[1]

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against SOS1 and KRAS.[1]

GTP-RAS Pulldown Assay

Objective: To measure the levels of active, GTP-bound RAS in cells following treatment with a SOS1 inhibitor.

Principle: This assay utilizes the Ras-binding domain (RBD) of the RAF1 effector protein, which specifically binds to the GTP-bound form of RAS. The RBD is typically expressed as a GST-fusion protein and immobilized on glutathione (B108866) agarose (B213101) beads. These beads are used to "pull down" active RAS from cell lysates. The amount of pulled-down RAS is then quantified by Western blotting.[23][24]

Methodology:

-

Cell Treatment and Lysis: Treat cells with the SOS1 inhibitor and prepare cell lysates as described for Co-IP.

-

Affinity Precipitation: Add GST-RBD coupled to glutathione agarose beads to the clarified cell lysates. Incubate to allow the GST-RBD to bind to active RAS.

-

Washing: Pellet the beads and wash them multiple times with lysis buffer to remove non-specifically bound proteins.[25]

-

Elution: Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.[25]

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and detect the amount of active RAS using a pan-RAS or isoform-specific RAS antibody. A sample of the total cell lysate should also be run to determine the total RAS levels.[26]

Conclusion

SOS1 is a critical activator of KRAS and a key node in the signaling network of KRAS-driven cancers. The development of potent and selective SOS1 inhibitors represents a promising therapeutic strategy, both as a monotherapy and in combination with other targeted agents. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this important class of anti-cancer drugs. As our understanding of the intricate regulation of KRAS signaling continues to evolve, targeting upstream activators like SOS1 will undoubtedly remain a central focus in the quest for more effective treatments for these challenging malignancies.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Probe BI-3406 | Chemical Probes Portal [chemicalprobes.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. axonmedchem.com [axonmedchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. opnme.com [opnme.com]

- 14. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. HTRF KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 21. revvity.com [revvity.com]

- 22. benchchem.com [benchchem.com]

- 23. assets.fishersci.com [assets.fishersci.com]

- 24. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Ras Activation Kit (ab128504) is not available | Abcam [abcam.com]

- 26. neweastbio.com [neweastbio.com]

Harnessing PROTAC Technology to Target Guanine Nucleotide Exchange Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and Guanine (B1146940) Nucleotide Exchange Factors (GEFs)

Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality that enables the targeted degradation of specific proteins. Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs eliminate the protein from the cell altogether. This is achieved through a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the degradation of multiple protein molecules by a single PROTAC molecule, often leading to a more profound and sustained biological effect than traditional inhibitors.

Guanine nucleotide exchange factors (GEFs) are a large family of signaling proteins that play a critical role in activating small GTPases, such as those in the Ras, Rho, and Arf families. GEFs catalyze the exchange of GDP for GTP, which switches the GTPase to its active conformation, allowing it to interact with downstream effector proteins and initiate a variety of cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of GEF activity is implicated in numerous diseases, particularly cancer, making them attractive therapeutic targets. Targeting GEFs with PROTACs offers a promising strategy to not only inhibit their catalytic activity but also to eliminate their scaffolding functions, potentially leading to more effective therapeutic outcomes and overcoming resistance mechanisms associated with traditional inhibitors.

This technical guide provides an in-depth overview of the application of PROTAC technology to target GEFs, with a focus on the current state of the field, including detailed experimental protocols and data for well-characterized GEF-targeting PROTACs.

The General Mechanism of PROTAC Action

The action of a PROTAC molecule can be conceptualized as a catalytic cycle that hijacks the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).

PROTACs Targeting Specific GEFs

While the application of PROTAC technology to GEFs is a burgeoning field, significant progress has been made in targeting Son of Sevenless 1 (SOS1), a key activator of the Ras GTPase. Additionally, VAV1, a hematopoietic-specific GEF, has emerged as a promising target.

Son of Sevenless 1 (SOS1)

SOS1 is a critical GEF for Ras GTPases (KRAS, HRAS, and NRAS) and plays a pivotal role in the MAPK signaling pathway, which is frequently hyperactivated in various cancers.[1] By facilitating the exchange of GDP for GTP on Ras, SOS1 promotes cell proliferation, survival, and differentiation.[2] Therefore, targeting SOS1 is a promising therapeutic strategy for cancers driven by aberrant Ras signaling.[1][2]

Several studies have reported the development of potent SOS1 PROTACs. The following table summarizes key quantitative data for some of these molecules.

| PROTAC Name/Identifier | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Compound 9d | VHL Ligand | 8-carbon alkyl | 98.4 | >90 | NCI-H358 | |

| Degrader 4 | Not Specified | Not Specified | 13 | Not Specified | NCI-H358 | [3][4] |

| SIAIS562055 | CRBN Ligand | BI-3406 analog-based | Concentration-dependent degradation observed | Not Specified | Various KRAS-mutant and WT cell lines | [5] |

VAV1

VAV1 is a GEF for the Rho family of GTPases, including Rac1 and RhoA, and is primarily expressed in hematopoietic cells.[6] It is a crucial component of the signaling pathways downstream of T-cell and B-cell antigen receptors, playing a key role in lymphocyte development and activation.[6] Dysregulation of VAV1 signaling has been implicated in various hematological malignancies and autoimmune diseases, making it an attractive therapeutic target.[6]

The development of PROTACs targeting VAV1 is an active area of research. While specific quantitative degradation data from peer-reviewed publications is emerging, the potential for potent and selective degradation has been highlighted.[6] Researchers are actively screening for VAV1 ligand molecules to incorporate into PROTAC designs.[6]

Other GEFs as Potential PROTAC Targets

The ARHGEF family of proteins, including ARHGEF2 (GEF-H1) and ARHGEF12 (LARG), as well as other GEFs like Trio and Ect2, are implicated in various cancers and other diseases. However, to date, there is a limited amount of publicly available information on the successful development of PROTACs targeting these GEFs. This represents a significant opportunity for future research and drug development.

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the development and characterization of GEF-targeting PROTACs.

PROTAC Synthesis and Characterization

The synthesis of a PROTAC molecule typically involves a multi-step process to conjugate the POI ligand, the linker, and the E3 ligase ligand.

Protocol for Amide Coupling:

-

Activation of Carboxylic Acid: Dissolve the component containing a carboxylic acid (either the ligand or the linker) in a suitable solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA). Stir at room temperature for 15-30 minutes.

-

Coupling Reaction: To the activated carboxylic acid solution, add the component containing a primary or secondary amine. Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, perform an aqueous work-up to remove excess reagents. Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.

Western Blotting for Protein Degradation

Western blotting is a fundamental technique to quantify the extent of PROTAC-induced degradation of the target GEF.

Protocol:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target GEF overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control. The DC50 and Dmax values can be determined by fitting the dose-response data to a four-parameter logistic curve.

Co-Immunoprecipitation for Ternary Complex Formation

Co-immunoprecipitation (Co-IP) is used to demonstrate the formation of the ternary complex (POI-PROTAC-E3 ligase) in a cellular context.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the target GEF or the E3 ligase overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target GEF, the E3 ligase, and other potential binding partners. An increased association between the GEF and the E3 ligase in the presence of the PROTAC confirms the formation of the ternary complex.

Cell Viability Assays

Cell viability assays are performed to assess the functional consequences of GEF degradation on cell proliferation and survival.

Protocol (using CellTiter-Glo®):

-

Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).

-

Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

-

Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Challenges and Future Perspectives

The development of PROTACs targeting GEFs presents both unique challenges and exciting opportunities.

Challenges:

-

Specificity: Many GEFs share structural homology, particularly in their catalytic domains. Achieving selective degradation of a specific GEF without affecting other family members is a significant challenge.

-

"Undruggable" Nature: Some GEFs lack deep, well-defined binding pockets, making the design of high-affinity ligands difficult.

-

Pharmacokinetics: PROTACs are large molecules with physicochemical properties that can lead to poor solubility, permeability, and oral bioavailability.

-

E3 Ligase Repertoire: The majority of current PROTACs utilize a limited number of E3 ligases, primarily VHL and CRBN. Expanding the repertoire of usable E3 ligases could provide tissue-specific degradation and overcome resistance mechanisms.

Future Perspectives:

-

Expanding the GEF Target Landscape: The successful development of SOS1 and VAV1 PROTACs paves the way for targeting other GEFs implicated in disease.

-

Novel E3 Ligase Ligands: The discovery of new E3 ligase ligands will be crucial for developing next-generation GEF PROTACs with improved properties.

-

Computational Approaches: In silico modeling and machine learning are becoming increasingly important for predicting ternary complex formation and guiding the rational design of PROTACs.

-

Combination Therapies: Combining GEF-targeting PROTACs with other targeted therapies may offer synergistic effects and overcome drug resistance.

The continued exploration of PROTAC technology for targeting GEFs holds immense promise for the development of novel therapeutics for a wide range of diseases, particularly cancer. As our understanding of the intricate signaling networks regulated by GEFs grows, so too will our ability to design and develop highly specific and potent GEF-degrading PROTACs.

References

- 1. mdpi.com [mdpi.com]

- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 3. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The two guanine nucleotide exchange factor domains of Trio link the Rac1 and the RhoA pathways in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GEF-H1: Orchestrating the interplay between cytoskeleton and vesicle trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

The Rational Design of SOS1 PROTACs: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The Son of Sevenless 1 (SOS1) protein, a guanine (B1146940) nucleotide exchange factor (GEF), is a critical activator of the RAS signaling pathway, which is frequently dysregulated in human cancers. The development of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of SOS1 represents a promising therapeutic strategy. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of SOS1 PROTACs, detailing quantitative data, experimental protocols, and key signaling pathways to inform the rational design of next-generation degraders.

Core Concepts in SOS1 PROTAC Design

SOS1 PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to SOS1, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between SOS1, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of SOS1.[1][2] The optimization of each of these components is crucial for achieving potent and selective SOS1 degradation.

Quantitative Analysis of SOS1 PROTAC Activity

The efficacy of SOS1 PROTACs is evaluated through a series of quantitative assays that measure their ability to induce SOS1 degradation, inhibit downstream signaling, and suppress the proliferation of cancer cells. The following tables summarize key data for notable SOS1 PROTACs.

Table 1: Degradation Activity of SOS1 PROTACs

| PROTAC Name | E3 Ligase Ligand | Target Cell Line(s) | DC50 (nM) | Dmax (%) | Time Point (h) | Reference(s) |

| P7 (PROTAC SOS1 degrader-3) | Lenalidomide (CRBN) | SW620 | 590 | >90 | 24 | [3] |

| HCT116 | 750 | Not Reported | 24 | [3] | ||

| SW1417 | 190 | Not Reported | 24 | [3] | ||

| PROTAC SOS1 degrader-1 | VHL Ligand | NCI-H358 | 98.4 | >90 | 24 | [4] |

| SIAIS562055 | Lenalidomide (CRBN) | K562 | 62.5 | Not Reported | Not Reported | [5] |

| KU812 | 8.4 | Not Reported | Not Reported | [5] | ||

| PROTAC SOS1 degrader-10 | Lenalidomide (CRBN) | SW620 | 2.23 | Not Reported | Not Reported | [6] |

| A549 | 1.85 | Not Reported | Not Reported | [6] | ||

| DLD-1 | 7.53 | Not Reported | Not Reported | [6] |

Table 2: In Vitro Activity of SOS1 PROTACs

| PROTAC Name | Assay | Cell Line(s) | IC50 (nM) | Reference(s) |

| PROTAC SOS1 degrader-1 | ERK Phosphorylation | NCI-H358 | 72.3 | [4] |

| Cell Viability | NCI-H358, MIA PaCa2, AsPC-1, SK-LU-1, SW620, A549 | 525, 218, 307, 115, 199, 232 | [7] | |

| SIAIS562055 | SOS1-KRASG12C Interaction | Biochemical | 95.7 | [5][8] |

| SOS1-KRASG12D Interaction | Biochemical | 134.5 | [5][8] | |

| Cell Viability | K562 | 201.1 | [5][9] | |

| Cell Viability | KU812 | 45.6 | [5][9] | |

| Cell Viability (KRAS-mutant Ba/F3) | Ba/F3 | 128.0 - 438.7 | [10] | |

| PROTAC SOS1 degrader-10 | Cell Viability | SW620, A549, DLD-1 | 36.7, 52.2, 107 | [6] |

Key Signaling and Experimental Workflows

Visualizing the intricate signaling pathways and experimental procedures is paramount for a comprehensive understanding of SOS1 PROTAC development.

Caption: General mechanism of action for SOS1 PROTACs.

Caption: The SOS1-mediated RAS/MAPK signaling pathway.

Caption: Experimental workflow for the evaluation of SOS1 PROTACs.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful development and characterization of SOS1 PROTACs.

Protocol 1: Western Blot for SOS1 Degradation

This protocol is used to quantify the reduction in cellular SOS1 protein levels following treatment with a PROTAC.[11][12]

Materials:

-

Cancer cell line of interest (e.g., SW620, NCI-H358)

-

SOS1 PROTAC

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against SOS1

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the SOS1 PROTAC for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Repeat the immunoblotting process for the loading control antibody.

-

-

Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities for SOS1 and the loading control. Normalize the SOS1 signal to the loading control signal. Calculate the percentage of SOS1 degradation relative to the vehicle control.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) for SOS1-KRAS Interaction

This assay quantifies the ability of a compound to disrupt the interaction between SOS1 and KRAS.[13][14]

Materials:

-

Recombinant tagged human KRAS (e.g., KRAS G12C)

-

Recombinant tagged human SOS1 catalytic domain

-

GTP

-

Anti-tag antibody labeled with a FRET donor (e.g., Terbium cryptate)

-

Anti-tag antibody labeled with a FRET acceptor (e.g., XL665)

-

Assay buffer

-

Low-volume 384-well white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Dispensing: Dispense the test compounds (SOS1 PROTACs or inhibitors) at various concentrations into the wells of the 384-well plate.

-

Reagent Addition:

-

Prepare a mixture of the tagged KRAS protein and GTP.

-

Add the KRAS/GTP mixture and the tagged SOS1 protein to the wells.

-

Add the HTRF detection reagents (donor and acceptor antibodies).

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.

-

Signal Reading: Read the fluorescence at the emission wavelengths of both the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm) using an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) for each well. Plot the HTRF ratio against the compound concentration to determine the IC50 value for the disruption of the SOS1-KRAS interaction.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of SOS1 PROTACs on the proliferation and viability of cancer cells.[15][16]

Materials:

-

Cancer cell line of interest

-

SOS1 PROTAC

-

96-well clear or white-walled plates

-

MTT reagent or CellTiter-Glo® reagent

-

Solubilization buffer (for MTT)

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the SOS1 PROTAC for a specified period (e.g., 72 hours). Include a vehicle control.

-

Assay Execution:

-

For MTT: Add MTT reagent to each well and incubate. Then, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

-

For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP.

-

-

Signal Reading:

-

For MTT: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

For CellTiter-Glo®: Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the PROTAC concentration to determine the IC50 value.

Conclusion

The development of SOS1 PROTACs is a rapidly advancing field with significant therapeutic potential. A thorough understanding of the structure-activity relationships, guided by robust quantitative data and well-defined experimental protocols, is essential for the design of potent, selective, and clinically viable SOS1 degraders. This technical guide provides a foundational framework for researchers to navigate the complexities of SOS1 PROTAC development and contribute to the advancement of this promising class of anti-cancer agents.

References

- 1. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SIAIS562055 | SOS1 PROTAC | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]

- 10. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. HTRF KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]

- 14. revvity.com [revvity.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Pan-KRAS Inhibition Through SOS1 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, driving tumor growth and survival. For decades, KRAS was considered "undruggable" due to its challenging molecular structure. However, recent advancements have led to the development of novel therapeutic strategies. One of the most promising approaches is the indirect, pan-KRAS inhibition by targeting the Son of Sevenless homolog 1 (SOS1) protein. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that is essential for the activation of KRAS, regardless of its mutational status. This technical guide provides an in-depth overview of the core mechanism of pan-KRAS inhibition through the targeted degradation of SOS1, a strategy that offers several advantages over simple inhibition. We will delve into the molecular machinery, present key preclinical data, detail relevant experimental protocols, and visualize the critical pathways and workflows.

The KRAS-SOS1 Axis: A Critical Node in Oncogenic Signaling

KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This cycle is tightly regulated by two main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs) that promote the exchange of GDP for GTP, leading to KRAS activation, and GTPase Activating Proteins (GAPs) that enhance the intrinsic GTPase activity of KRAS, leading to its inactivation.[1]

SOS1 is a key GEF for KRAS.[2] In many cancers, mutations in KRAS impair its ability to hydrolyze GTP, locking it in a constitutively active state and leading to the persistent activation of downstream pro-survival signaling pathways, most notably the MAPK (RAS-RAF-MEK-ERK) pathway.[3] However, even mutant KRAS proteins undergo nucleotide cycling, making them dependent on GEFs like SOS1 for reactivation.[3] This reliance on SOS1 across various KRAS mutations makes it an attractive target for pan-KRAS inhibition.[4][5]

From Inhibition to Degradation: The Rise of SOS1 PROTACs

Initial strategies to target the KRAS-SOS1 interaction focused on the development of small molecule inhibitors that block the protein-protein interaction (PPI) between SOS1 and KRAS.[3][6] While these inhibitors have shown promise, a more recent and potent strategy has emerged: targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs).

A SOS1 PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to SOS1, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects the two.[7][8] This design allows the PROTAC to bring SOS1 into close proximity with the E3 ligase, leading to the ubiquitination of SOS1 and its subsequent degradation by the proteasome.[7]

The degradation of SOS1 offers several advantages over simple inhibition:

-

Event-driven pharmacology: Degraders act catalytically, meaning a single molecule can induce the degradation of multiple target proteins, leading to a more profound and durable effect at lower concentrations.[7]

-

Removal of scaffolding functions: Beyond its catalytic activity, SOS1 has scaffolding functions that can contribute to oncogenic signaling. Degraders eliminate the entire protein, abrogating both its catalytic and non-catalytic roles.[7]

-

Improved selectivity and efficacy: Degraders can exhibit improved selectivity and efficacy compared to inhibitors, with the potential for reduced off-target toxicity.[7]

Quantitative Data on SOS1 Degraders

The development of SOS1 degraders has yielded promising preclinical data. Below are tables summarizing key quantitative findings from studies on novel SOS1 degraders.

| Degrader | Target E3 Ligase | Cell Lines | DC50 (nM) | Max Degradation (%) | Reference |

| P7 | Cereblon | Colorectal Cancer (CRC) cell lines and Patient-Derived Organoids (PDOs) | Not specified | up to 92% | [7][8] |

| Unnamed PROTACs | CRBN | Multiple mutant KRAS cell lines | < 15 nM | > 90% in MIA PaCa-2 xenografts | [9] |

| SIAIS562055 | CRBN | NCI-H358 (G12C), GP2d (G12D), SW620 (G12V) | Not specified | Sustained degradation | [10][11] |

| Compound 23 | Not specified | KRAS-driven cancer cells | Not specified | Efficient degradation | [12] |

Table 1: In vitro degradation potency of selected SOS1 PROTACs.

| Degrader | Cell Lines / Model | IC50 (nM) | Notes | Reference |

| P7 | CRC PDOs | 5 times lower than SOS1 inhibitor BI3406 | Superior activity to inhibitor | [7][8] |

| Unnamed PROTACs | Various KRAS mutant cell lines | 0.5 - 70 nM | Broad anti-proliferative effects | [9] |

| SIAIS562055 | KRAS-mutant cancers and BCR-ABL-positive leukemia | Not specified | Superior antiproliferative activity compared to small-molecule inhibitors | [10][11] |

Table 2: Anti-proliferative activity of SOS1 degraders.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism and evaluation of SOS1 degraders.

References

- 1. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 2. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Identification of Novel Inhibitors Targeting KRAS-SOS1 Interactions by Structure-Based Drug Design [clas.wayne.edu]

- 5. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. ascopubs.org [ascopubs.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Catalytic Mechanism of PROTACs in SOS1 Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Son of Sevenless 1 (SOS1) protein, a guanine (B1146940) nucleotide exchange factor (GEF), is a critical activator of the RAS family of small GTPases. Its role in converting RAS from its inactive GDP-bound state to an active GTP-bound state places it at a central node in cellular signaling pathways, most notably the RAS/MAPK cascade. Dysregulation of this pathway, often driven by mutations in KRAS, is a hallmark of numerous human cancers. Consequently, SOS1 has emerged as a compelling therapeutic target. While small-molecule inhibitors of the SOS1-KRAS interaction have been developed, an alternative and potentially more efficacious strategy is the targeted degradation of the SOS1 protein using Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. This technical guide provides a comprehensive overview of the catalytic mechanism of PROTAC-mediated SOS1 degradation, focusing on the core principles of ternary complex formation, ubiquitination, and proteasomal degradation. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

The Catalytic Cycle of SOS1 Degradation

The PROTAC-mediated degradation of SOS1 is a cyclical process that leverages the catalytic nature of the PROTAC molecule. A single PROTAC molecule can induce the degradation of multiple SOS1 proteins. The process can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC, consisting of a ligand that binds to SOS1 and another ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), facilitates the formation of a ternary complex between SOS1 and the E3 ligase. The stability and conformation of this ternary complex are critical for the subsequent steps.

-

Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface-exposed lysine (B10760008) residues on the SOS1 protein. This results in the formation of a polyubiquitin (B1169507) chain on SOS1, which acts as a recognition signal for the proteasome.

-

Proteasomal Degradation: The polyubiquitinated SOS1 is recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.

-

PROTAC Recycling: Following the degradation of SOS1, the PROTAC is released and can bind to another SOS1 protein and E3 ligase, initiating another round of degradation. This catalytic activity allows for sustained protein knockdown at sub-stoichiometric concentrations of the PROTAC.

Below is a diagram illustrating the catalytic cycle of PROTAC-mediated SOS1 degradation.

Caption: The catalytic cycle of PROTAC-mediated SOS1 degradation.

Quantitative Analysis of SOS1 PROTACs

The efficacy of a PROTAC is determined by several key quantitative parameters that describe its ability to bind to its targets, induce a stable ternary complex, and promote degradation. The following tables summarize publicly available data for several reported SOS1 PROTACs.

| PROTAC Name | SOS1 Binder | E3 Ligase Ligand | Target Cell Line | DC50 | Dmax | Reference |

| P7 | BAY-293 derivative | Lenalidomide (CRBN) | SW620 | 0.59 µM | >90% at 48h | [1][2] |

| HCT116 | 0.75 µM | Not reported | [3] | |||

| SW1417 | 0.19 µM | Not reported | [3] | |||

| SIAIS562055 | BI-3406 analog | CRBN ligand | K562 | 62.5 nM | Not reported | [4] |

| KU812 | 8.4 nM | Not reported | [4] | |||

| 9d | VUBI-1 (agonist) | VHL ligand | NCI-H358 | 98.4 nM | 92.5% at 1 µM | [5][6] |

| Degrader 4 | Not specified | Not specified | NCI-H358 | 13 nM | Not reported | [7] |

Table 1: Degradation Potency of SOS1 PROTACs. DC50 represents the concentration required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed.

| PROTAC Name | Binding Target | Assay Method | Kd | IC50 | Reference |

| SIAIS562055 | SOS1 | SPR | 95.9 nM | - | [4] |

| KRASG12C/SOS1 interaction | HTRF | - | 95.7 nM | ||

| KRASG12D/SOS1 interaction | HTRF | - | 134.5 nM | ||

| 9d | SOS1 | Not specified | 44 nM | - | [6] |

| Degrader 4 | Cell Proliferation (NCI-H358) | Not specified | - | 5 nM | [7] |

Table 2: Binding Affinities and Inhibitory Concentrations of SOS1 PROTACs. Kd is the dissociation constant, a measure of binding affinity. IC50 is the half-maximal inhibitory concentration.

Signaling Pathways Affected by SOS1 Degradation

Targeted degradation of SOS1 effectively shuts down its function as a GEF for RAS, leading to the inhibition of downstream signaling cascades, primarily the MAPK pathway (RAS-RAF-MEK-ERK). This pathway is crucial for cell proliferation, differentiation, and survival, and its hyperactivation is a key driver of many cancers.

Caption: The RAS/MAPK signaling pathway and the point of intervention by SOS1 PROTACs.

Experimental Protocols

A variety of biochemical and cell-based assays are essential for the discovery, characterization, and optimization of SOS1 PROTACs. Below are detailed methodologies for key experiments.

Western Blotting for SOS1 Degradation

Objective: To quantify the reduction in cellular SOS1 protein levels following PROTAC treatment.

Materials:

-

Cancer cell lines (e.g., SW620, NCI-H358)

-

SOS1 PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SOS1, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the SOS1 PROTAC for different time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5-10 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody as a loading control.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the SOS1 band intensity to the loading control. Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction

Objective: To measure the ability of a SOS1 PROTAC to disrupt the interaction between SOS1 and KRAS.

Materials:

-

Tagged recombinant human KRAS (e.g., His-tagged) and SOS1 (e.g., GST-tagged) proteins.

-

Anti-tag antibodies labeled with a FRET donor (e.g., Terbium cryptate-labeled anti-GST) and acceptor (e.g., d2-labeled anti-His).

-

Assay buffer

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the SOS1 PROTAC in assay buffer.

-

Assay Setup: In a 384-well plate, add the tagged KRAS and SOS1 proteins.

-

Compound Addition: Add the PROTAC dilutions to the wells.

-

Detection Reagent Addition: Add the HTRF detection reagents (donor and acceptor antibodies).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Signal Reading: Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) on an HTRF plate reader.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the PROTAC concentration to determine the IC50 value for the disruption of the SOS1-KRAS interaction.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of the SOS1 PROTAC to the SOS1 protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified recombinant SOS1 protein

-

SOS1 PROTAC

-

Running buffer

Protocol:

-

Chip Immobilization: Immobilize the purified SOS1 protein onto the sensor chip surface.

-

Binding Analysis: Inject a series of concentrations of the SOS1 PROTAC over the chip surface.

-

Data Collection: Measure the change in the SPR signal (response units) over time to monitor the association and dissociation of the PROTAC.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).

CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To assess the effect of SOS1 degradation on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines

-

Opaque-walled 96-well plates

-

SOS1 PROTAC

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of the SOS1 PROTAC.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Assay Procedure: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well.

-

Signal Stabilization and Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescent signal against the PROTAC concentration and perform a non-linear regression to determine the IC50 value for cell viability.

In-Cell Ubiquitination Assay

Objective: To confirm that the PROTAC-induced degradation of SOS1 is mediated by the ubiquitin-proteasome system.

Materials:

-

Cancer cell lines

-

SOS1 PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Denaturing cell lysis buffer (e.g., containing 1% SDS)

-

Immunoprecipitation reagents (e.g., anti-SOS1 antibody, Protein A/G beads)

-

Western blotting reagents as described above

-

Primary antibody: anti-ubiquitin

Protocol:

-

Cell Treatment: Treat cells with the SOS1 PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor (e.g., MG132) for the last few hours of the treatment to allow for the accumulation of polyubiquitinated SOS1.

-

Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

-

Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate SOS1 using an anti-SOS1 antibody and Protein A/G beads.

-

Western Blotting: Wash the beads and elute the immunoprecipitated proteins. Perform Western blotting on the eluates.

-

Detection: Probe the Western blot with an anti-ubiquitin antibody to detect the polyubiquitinated SOS1. A smear of high-molecular-weight bands indicates polyubiquitination.

Experimental and Logical Workflows

The discovery and characterization of SOS1 PROTACs follow a logical progression of experiments, from initial screening to in-depth mechanistic studies.

Caption: A typical workflow for the discovery and preclinical characterization of SOS1 PROTACs.

Conclusion

PROTAC-mediated degradation of SOS1 represents a promising therapeutic strategy for cancers driven by aberrant RAS signaling. The catalytic nature of PROTACs offers the potential for sustained and profound inhibition of the RAS/MAPK pathway. A thorough understanding of the underlying catalytic mechanism, including the quantitative parameters that govern ternary complex formation and subsequent degradation, is crucial for the rational design and optimization of effective SOS1-targeting PROTACs. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers in the field to advance the development of this exciting new class of therapeutics. Future work will likely focus on elucidating the structures of SOS1-PROTAC-E3 ligase ternary complexes to further guide structure-based design and on exploring the therapeutic potential of SOS1 degraders in combination with other targeted agents.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Reconstruction of an active SOCS3-based E3 ubiquitin ligase complex in vitro: Identification of the active components and JAK2 and gp130 as substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

PROTAC SOS1 Degrader-7: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC SOS1 degrader-7, also referred to as P7 in some literature, is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the targeted degradation of the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, pivotal nodes in the RAS/MAPK signaling pathway that governs cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, particularly those with KRAS mutations. By hijacking the ubiquitin-proteasome system, this compound offers a novel therapeutic strategy to eliminate the SOS1 protein, thereby inhibiting downstream RAS signaling and tumor growth. This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound.

Mechanism of Action

This compound is composed of a ligand that binds to the SOS1 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN). This tripartite complex formation brings SOS1 into close proximity with the E3 ligase, leading to the ubiquitination of SOS1 and its subsequent degradation by the proteasome. This event-driven pharmacology not only inhibits the enzymatic function of SOS1 but also eliminates its scaffolding functions, potentially leading to a more profound and durable inhibition of the RAS/MAPK pathway compared to traditional small molecule inhibitors.[1][2]

Data Presentation

Quantitative Analysis of this compound (P7) Activity

The following tables summarize the degradation potency and cytotoxic activity of this compound (P7) in various colorectal cancer (CRC) cell lines.

Table 1: SOS1 Degradation Potency (DC₅₀) of P7 in Colorectal Cancer Cell Lines

| Cell Line | DC₅₀ (µM) at 24 hours | 95% Confidence Interval (µM) |

| SW620 | 0.59 | 0.23–1.42 |

| HCT116 | 0.75 | 0.27–1.98 |

| SW1417 | 0.19 | 0.043–1.16 |

Data sourced from Bian et al., 2022.[1]

Table 2: Comparative Cytotoxic Activity in Patient-Derived CRC Organoids

| Compound | Relative IC₅₀ |

| This compound (P7) | 5-fold lower than BI-3406 |

| BI-3406 (SOS1 Inhibitor) | Reference |

Data sourced from Bian et al., 2022.[1][3][4][5]

Mandatory Visualizations

Caption: SOS1-mediated RAS/MAPK signaling pathway.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

SOS1 Protein Degradation Assay by Western Blot

This protocol details the methodology to assess the dose-dependent degradation of SOS1 protein in cancer cell lines following treatment with this compound.

Materials:

-

Colorectal cancer cell lines (e.g., SW620, HCT116, SW1417)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (P7)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SOS1 and anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the medium containing the degrader or DMSO (vehicle control). Incubate for the desired time points (e.g., 24, 48 hours).

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.